molecular formula C21H24N4O B15182487 Quinazoline, 4-phenoxy-2-(4-propyl-1-piperazinyl)- CAS No. 129112-55-6

Quinazoline, 4-phenoxy-2-(4-propyl-1-piperazinyl)-

Cat. No.: B15182487
CAS No.: 129112-55-6
M. Wt: 348.4 g/mol
InChI Key: LNBBCYNYRUQCKT-UHFFFAOYSA-N
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Description

Quinazoline, 4-phenoxy-2-(4-propyl-1-piperazinyl)- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline typically involves the reaction of quinazolin-4(3H)-one with 4-propyl-1-piperazine and phenol derivatives. One efficient method involves the use of aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method provides a mild and environmentally benign way to prepare 4-phenoxyquinazoline derivatives with high yields and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, such as tyrosine kinases in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline is unique due to its specific combination of phenoxy and piperazinyl substituents, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

129112-55-6

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

4-phenoxy-2-(4-propylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C21H24N4O/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3

InChI Key

LNBBCYNYRUQCKT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4

Origin of Product

United States

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